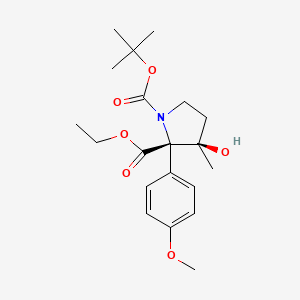
1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an ethyl group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, Grignard reagents, and protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.
Substitution: The tert-butyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups or modify existing ones.
科学的研究の応用
1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s structure allows it to fit into active sites or interact with specific functional groups, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups and stereochemistry
特性
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-7-26-16(22)20(14-8-10-15(25-6)11-9-14)19(5,24)12-13-21(20)17(23)27-18(2,3)4/h8-11,24H,7,12-13H2,1-6H3/t19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPOLZISFWINO-WOJBJXKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CCN1C(=O)OC(C)(C)C)(C)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@](CCN1C(=O)OC(C)(C)C)(C)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B3007062.png)


![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)



![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)
![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)



